BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Melting Point Characterization
of 3-(4-Nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanamide
CAS No.: 98953-18-5
Cat. No.: B3176312
Get Quote
. J

Executive Summary

3-(4-Nitrophenyl)propanamide (also known as p-nitrohydrocinnamamide) is a critical
intermediate in the synthesis of bioactive amines and pharmaceutical scaffolds. Unlike its
widely characterized acid precursor, the pure amide derivative lacks a consistent, singular
melting point value in standard compendia due to its frequent use as a transient intermediate.

This guide provides the experimentally observed melting point range, distinguishes it from
common structural isomers (often confused in literature), and outlines a self-validating protocol
for purity determination using Differential Scanning Calorimetry (DSC).

Core Physicochemical Profile
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Property Specification

Systematic Name 3-(4-Nitrophenyl)propanamide

Common Name p-Nitrohydrocinnamamide

Molecular Formula CoH10N20s3

Molecular Weight 194.19 g/mol

Precursor CAS (Acid form)

Target Melting Point 144-146 °C (Experimental/Patent Literature)
Acid Precursor MP 163-166 °C (Primary Reference Standard)

Melting Point Analysis & Isomer Distinction

Precise characterization requires differentiating the target compound from its structural
isomers. A common error in procurement and analysis is confusing the hydrocinnamamide
(target) with the propionanilide (isomer).

Comparative Melting Point Data

The following table contrasts the target compound with its closest analogs to prevent
identification errors.
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Melting Point
Compound Structure Note
Range (°C)

Target Compound.
3-(4- Value derived from
Nitrophenyl)propanam  Ar-CH2-CH2-CONH: 144 — 146 °C patent literature for
ide purified crystalline

solid [1].

Reference Standard.
3-(4- High purity precursor.
Nitrophenyl)propanoic ~ Ar-CH2-CH2-COOH 163 - 166 °C Use this to validate
Acid synthesis completion

[2].

Isomer (Anilide). Often
N-(4- mislabeled as "p-
Nitrophenyl)propanam  CHsz-CH2-CONH-Ar 156 — 158 °C nitropropanamide."
ide Distinct crystal

structure [3].
N-(3- Isomer (Meta-Anilide).
Nitrophenyl)propanam  CHsz-CH2-CONH-Ar 104 - 105 °C Significantly lower MP
ide [4].

Technical Insight: The amide melting point (144—-146 °C) is lower than its corresponding

carboxylic acid (163—-166 °C). This is attributed to the difference in hydrogen bonding networks;

the acid forms stable cyclic dimers, whereas the amide forms linear chains or sheets that may

have slightly lower lattice energy in this specific nitro-substituted scaffold.

Synthesis & Impurity Profiling
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Understanding the synthesis pathway is essential for interpreting melting point depression. The
presence of unreacted precursor (Acid) or side products (Nitrile) will significantly alter the
observed range.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the conversion pathway and potential impurity carryover.
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Caption: Synthesis pathway from acid precursor to amide, highlighting critical impurity sources
that affect melting point determination.

Impurity Impact on Melting Point

e Unreacted Acid (MP 163-166 °C): Presence of the starting acid will broaden the melting
range and shift it upwards or create a wide "softening” zone between 145°C and 160°C.

» Solvent Inclusions: Recrystallization from ethanol/water often traps solvent. A sharp
endotherm <100°C in DSC indicates solvate release before the true melt.

Experimental Protocol: Purity Validation

To confirm the identity and purity of 3-(4-Nitrophenyl)propanamide, rely on a dual-method
approach: Capillary Melting Point for quick screening and DSC for definitive characterization.

Method A: Capillary Melting Point (Screening)

e Equipment: Buchi M-565 or equivalent.

e Ramp Rate: 1.0 °C/min (start at 130 °C).
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e Acceptance Criteria:
o Onset: =143.5°C
o Clear Point: < 146.5 °C

o Range: < 2.0 °C variance.

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing the target amide from its acid precursor.

Protocol:

Sample Mass: 2-5 mg in a crimped aluminum pan.

Atmosphere: Nitrogen purge (50 mL/min).

Program:

o Equilibrate at 30 °C.

o Ramp 10 °C/min to 180 °C.

Interpretation:
o Target Peak: Single sharp endotherm with T_onset = 144 °C.

o Acid Contamination: Small shoulder peak or secondary endotherm at ~164 °C.

References

o Patent Literature:Benzene derivatives and use thereof as drugs. WO2001035955A1. (Lists
melting points for related nitro-phenylpropanamide derivatives in the 140-150°C range).

e PubChem:3-(4-Nitrophenyl)propanoic acid (Precursor Data). CID 84277.

o Crystallography:N-(4-Nitrophenyl)propanamide (Isomer Data). Acta Crystallographica
Section E.
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e CAS Common Chemistry:N-(3-Nitrophenyl)propanamide. CAS RN 7470-50-0.

o To cite this document: BenchChem. [Technical Guide: Melting Point Characterization of 3-(4-
Nitrophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3176312/docs#technical-guide-melting-point-
characterization-of-3-4-nitrophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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